2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine
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Overview
Description
2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethylthio group at the second position and a tosylpyrrolidinyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the functionalization of pyridine derivatives through C-H bond activation. For instance, a Rh(III)-catalyzed C-H functionalization can be employed to introduce the tosylpyrrolidinyl group . The reaction conditions often involve the use of specific solvents and catalysts to achieve the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The ethylthio and tosylpyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the ethylthio group, which may affect its reactivity and applications.
2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine: Similar structure but with a methylthio group instead of an ethylthio group, potentially altering its chemical properties.
Properties
Molecular Formula |
C18H22N2O2S2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S2/c1-3-23-18-11-8-15(13-19-18)17-5-4-12-20(17)24(21,22)16-9-6-14(2)7-10-16/h6-11,13,17H,3-5,12H2,1-2H3 |
InChI Key |
XOZOKTONYMTDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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